2-Methyl-[1,3]thiazolo[5,4-b]pyridine-6-carboxylic acid
Overview
Description
“2-Methyl-[1,3]thiazolo[5,4-b]pyridine-6-carboxylic acid” is an organic compound . It is a derivative of thiazolo[5,4-b]pyridine, a class of compounds that have been identified as potent phosphoinositide 3-kinase inhibitors . These compounds have been synthesized and tested for their inhibitory activity, showing promising results .
Synthesis Analysis
The synthesis of thiazolo[5,4-b]pyridine derivatives involves several steps from commercially available substances . The process involves the design and synthesis of 2-pyridyl, 4-morpholinyl substituted thiazolo[5,4-b]pyridine analogues . The compounds were prepared efficiently in seven steps, yielding moderate to good results .Molecular Structure Analysis
The molecular structure of these compounds was characterized by nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) analysis . The structure-activity relationships (SAR) study showed that certain functionalities and structural units were key for their inhibitory activity .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds are complex and involve multiple steps . The reaction mechanism involves nucleophilic attack, formation of intermediate products, and rearrangement .Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds were determined through various analyses. For example, the melting point, IR spectrum, and NMR data were obtained .Mechanism of Action
Target of Action
The primary target of 2-Methyl-[1,3]thiazolo[5,4-b]pyridine-6-carboxylic acid is PI3Kα , a class of enzymes involved in cellular functions such as cell growth, proliferation, differentiation, motility, survival and intracellular trafficking . This compound has shown extremely strong PI3Kα inhibitory activity .
Mode of Action
The compound interacts with its target, PI3Kα, inhibiting its activity. This inhibition disrupts the normal functioning of the enzyme, leading to changes in the cellular processes it controls .
Biochemical Pathways
The inhibition of PI3Kα affects multiple downstream pathways. PI3Kα is involved in the PI3K/AKT/mTOR pathway, a critical regulator of cell survival and proliferation. By inhibiting PI3Kα, this compound can potentially disrupt these pathways, leading to altered cell behavior .
Result of Action
The result of the action of this compound is the inhibition of PI3Kα activity. This inhibition can lead to the disruption of various cellular processes controlled by PI3Kα, potentially leading to effects such as reduced cell proliferation and survival .
Safety and Hazards
Properties
IUPAC Name |
2-methyl-[1,3]thiazolo[5,4-b]pyridine-6-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O2S/c1-4-10-6-2-5(8(11)12)3-9-7(6)13-4/h2-3H,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMOVNBGEVRHQBL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)N=CC(=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201234668 | |
Record name | 2-Methylthiazolo[5,4-b]pyridine-6-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201234668 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
927801-67-0 | |
Record name | 2-Methylthiazolo[5,4-b]pyridine-6-carboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=927801-67-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Methylthiazolo[5,4-b]pyridine-6-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201234668 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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